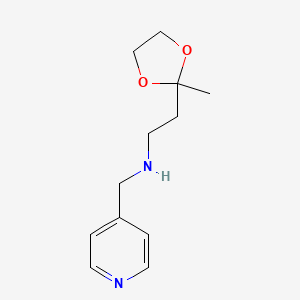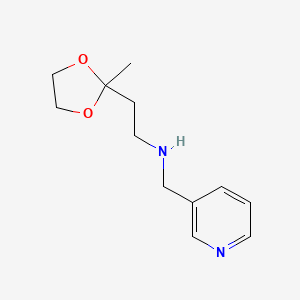![molecular formula C11H19N3O2 B6631825 2-(2-methyl-1,3-dioxolan-2-yl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine](/img/structure/B6631825.png)
2-(2-methyl-1,3-dioxolan-2-yl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methyl-1,3-dioxolan-2-yl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine is a chemical compound that has gained significant attention in scientific research. This compound is also known as MDPV, which is a synthetic cathinone, a class of psychoactive substances that are structurally similar to amphetamines. MDPV has been found to have a high affinity for the dopamine and norepinephrine transporters, leading to its stimulant effects. In
Mechanism of Action
MDPV works by inhibiting the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This results in its stimulant effects, including increased energy, alertness, and euphoria. However, MDPV has also been found to have negative effects on the cardiovascular and nervous systems, which can lead to serious health consequences.
Biochemical and Physiological Effects
MDPV has been found to have a wide range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes changes in brain activity, leading to altered mood, perception, and behavior. In addition, MDPV has been found to have negative effects on the liver, kidney, and other organs, which can lead to long-term health consequences.
Advantages and Limitations for Lab Experiments
MDPV has several advantages for use in lab experiments, including its high potency and selectivity for dopamine and norepinephrine transporters. However, its negative effects on the cardiovascular and nervous systems can make it difficult to use in certain types of experiments, and its potential for abuse and addiction raises ethical concerns.
Future Directions
There are several future directions for MDPV research, including further exploration of its potential therapeutic applications, as well as its effects on the cardiovascular and nervous systems. In addition, there is ongoing research to develop new synthetic cathinones with improved safety profiles and therapeutic potential.
Conclusion
MDPV is a synthetic cathinone that has gained significant attention in scientific research. It has been found to have potential therapeutic applications, particularly in the treatment of depression and anxiety, but its negative effects on the cardiovascular and nervous systems raise concerns about its safety. Further research is needed to fully understand the biochemical and physiological effects of MDPV, and to develop new synthetic cathinones with improved safety profiles and therapeutic potential.
Synthesis Methods
MDPV can be synthesized through a multi-step process involving the reaction of 3,4-methylenedioxyphenylpropan-2-one with methylamine and 4-methylpyrazole. The resulting product is then purified through recrystallization to obtain MDPV in its pure form.
Scientific Research Applications
MDPV has been widely studied for its potential therapeutic applications, particularly in the treatment of certain psychiatric disorders such as depression and anxiety. It has been found to have antidepressant and anxiolytic effects in animal models, and there is ongoing research to explore its potential as a medication for these conditions.
properties
IUPAC Name |
2-(2-methyl-1,3-dioxolan-2-yl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-11(15-5-6-16-11)3-4-12-7-10-8-13-14(2)9-10/h8-9,12H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJIQQVTNVZXSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CCNCC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-1,3-dioxolan-2-yl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[1-(2-Methoxyethyl)pyrazol-4-yl]carbamoyl]furan-3-carboxylic acid](/img/structure/B6631750.png)
![5-[[(2-Methylthiolan-2-yl)methylamino]methyl]furan-3-carboxylic acid](/img/structure/B6631755.png)
![5-[[1-(5-Chlorothiophen-2-yl)ethylamino]methyl]furan-3-carboxylic acid](/img/structure/B6631762.png)
![5-[[(3-Methylthiophen-2-yl)methylamino]methyl]furan-3-carboxylic acid](/img/structure/B6631764.png)
![6-N-[2-(cyclohexen-1-yl)ethyl]-7H-purine-2,6-diamine](/img/structure/B6631781.png)
![6-N-[(4-bromothiophen-2-yl)methyl]-7H-purine-2,6-diamine](/img/structure/B6631789.png)






![3-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]-1,2,4-thiadiazol-5-amine](/img/structure/B6631838.png)